molecular formula C18H24N2O4 B11423200 [3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](2-methylpiperidin-1-yl)methanone

[3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B11423200
M. Wt: 332.4 g/mol
InChI Key: FMAIQZOCLYSHST-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a dihydro-oxazole ring, and a methylpiperidinyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps, including the formation of the oxazole ring and the attachment of the dimethoxyphenyl and methylpiperidinyl groups. Common reagents used in these reactions include dimethoxybenzene, piperidine, and various catalysts to facilitate the formation of the oxazole ring. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and understanding the mechanisms of action of different drugs.

Medicine

In medicine, 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone: shares similarities with other oxazole-containing compounds, such as oxazolines and oxazolidinones.

    Dimethoxyphenyl derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

The uniqueness of 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H24N2O4/c1-12-6-4-5-9-20(12)18(21)17-11-15(19-24-17)14-10-13(22-2)7-8-16(14)23-3/h7-8,10,12,17H,4-6,9,11H2,1-3H3

InChI Key

FMAIQZOCLYSHST-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2CC(=NO2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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